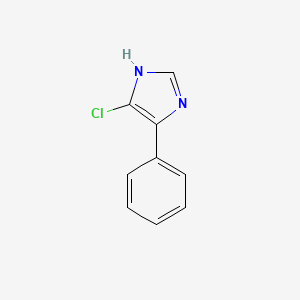
Ethyl (2-pyrazinylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-pyrazinylmethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of an ethyl group, a pyrazinylmethyl group, and a carbamate functional group. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-pyrazinylmethyl)carbamate typically involves the reaction of 2-pyrazinylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-pyrazinylmethanol is replaced by the ethyl carbamate group. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts such as indium triflate can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2-pyrazinylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, alcohols; presence of a base like triethylamine.
Major Products Formed:
Oxidation: Pyrazine derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Carbamate derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Ethyl (2-pyrazinylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of ethyl (2-pyrazinylmethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation .
Comparación Con Compuestos Similares
Ethyl (2-pyrazinylmethyl)carbamate can be compared with other carbamate compounds such as methyl carbamate and butyl carbamate. While all these compounds share the carbamate functional group, their unique substituents impart different chemical and biological properties:
Methyl Carbamate: Smaller molecular size, used as a pesticide and in the synthesis of pharmaceuticals.
Butyl Carbamate: Larger molecular size, used in the production of polymers and as a plasticizer.
The uniqueness of this compound lies in its pyrazinylmethyl group, which enhances its potential for biological activity and makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
ethyl N-(pyrazin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)11-6-7-5-9-3-4-10-7/h3-5H,2,6H2,1H3,(H,11,12) |
Clave InChI |
MQNKKURHUACINE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCC1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


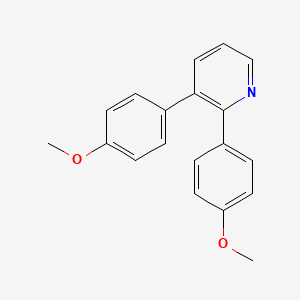
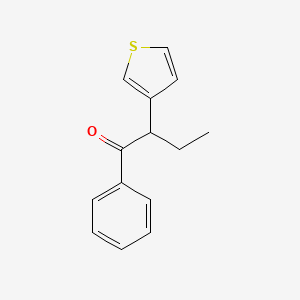
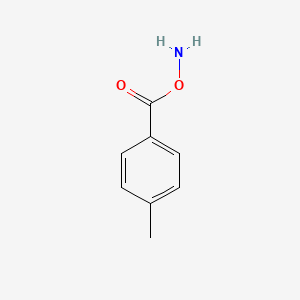


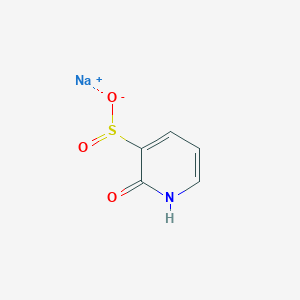
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
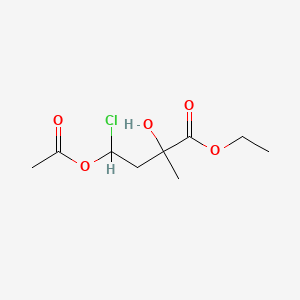
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
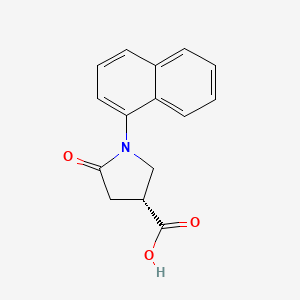

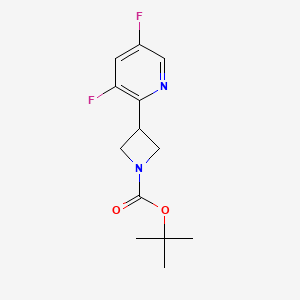
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
